methanone CAS No. 923031-00-9](/img/structure/B14181753.png)
[4-(2-Chloroethyl)phenyl](pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloroethyl)phenylmethanone is a chemical compound known for its unique structure and potential applications in various fields. It consists of a phenyl ring substituted with a 2-chloroethyl group and a pyrrolidin-1-ylmethanone moiety. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroethyl)phenylmethanone typically involves the reaction of 4-(2-chloroethyl)benzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
4-(2-Chloroethyl)phenylmethanone can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenyl ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted derivatives with new functional groups.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of alcohols or other reduced derivatives.
科学研究应用
4-(2-Chloroethyl)phenylmethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2-Chloroethyl)phenylmethanone involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The pyrrolidin-1-ylmethanone moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
4-(2-Bromoethyl)phenylmethanone: Similar structure but with a bromoethyl group instead of a chloroethyl group.
4-(2-Iodoethyl)phenylmethanone: Similar structure but with an iodoethyl group instead of a chloroethyl group.
4-(2-Fluoroethyl)phenylmethanone: Similar structure but with a fluoroethyl group instead of a chloroethyl group.
Uniqueness
The uniqueness of 4-(2-Chloroethyl)phenylmethanone lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chloroethyl group allows for unique substitution reactions, and the pyrrolidin-1-ylmethanone moiety provides specific interactions with biological targets.
属性
CAS 编号 |
923031-00-9 |
|---|---|
分子式 |
C13H16ClNO |
分子量 |
237.72 g/mol |
IUPAC 名称 |
[4-(2-chloroethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H16ClNO/c14-8-7-11-3-5-12(6-4-11)13(16)15-9-1-2-10-15/h3-6H,1-2,7-10H2 |
InChI 键 |
FXQYARIXMWEZAZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


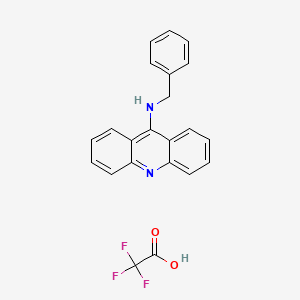
![[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B14181686.png)
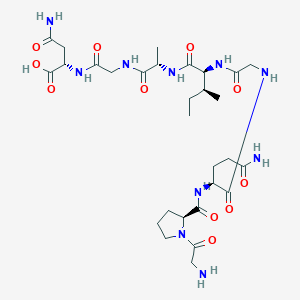

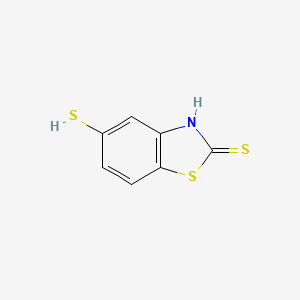
![3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole](/img/structure/B14181701.png)
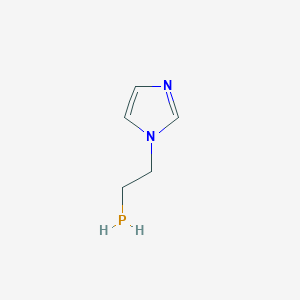
![1-[2-(Methoxymethyl)pyrrolidin-1-yl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14181709.png)
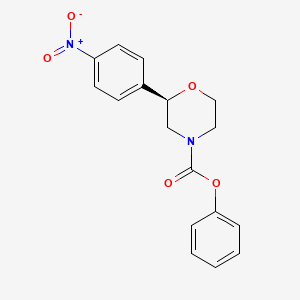

![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
